(3'-Fluoro[1,1'-biphenyl]-2-yl)methanamine
Description
Significance of Fluoro-Biphenyl-Methanamine Scaffolds in Modern Organic Synthesis and Medicinal Chemistry Principles
The fluoro-biphenyl-methanamine scaffold is of considerable interest in medicinal chemistry and organic synthesis due to the advantageous properties conferred by its constituent parts. The incorporation of fluorine into drug candidates is a widely used strategy in pharmaceutical development to enhance a molecule's metabolic stability, binding affinity, and bioavailability. researchgate.netchimia.ch The carbon-fluorine bond is exceptionally strong, which can block metabolically vulnerable sites on a molecule, thereby increasing its half-life in the body. nih.gov Furthermore, fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups and influence molecular conformation, which can lead to stronger interactions with biological targets like enzymes or receptors. chimia.chresearchgate.net
The biphenyl (B1667301) moiety provides a rigid, aromatic scaffold that is prevalent in many biologically active compounds. numberanalytics.com This structure serves as a core upon which various functional groups can be positioned in a well-defined three-dimensional space, facilitating precise interactions with protein binding sites. Fluorinated biphenyl structures, in particular, have been explored in the development of treatments for various conditions. ontosight.ai For instance, they are found in potent enzyme inhibitors and have been investigated for applications in oncology and neurology. ontosight.ainih.gov
The primary amine group (methanamine) offers a versatile reactive handle for further chemical modifications. It can be readily functionalized to introduce a wide array of substituents, allowing for the systematic exploration of a compound's structure-activity relationship (SAR). This makes the scaffold an ideal starting point for creating libraries of compounds for drug discovery screening. The combination of these three components—fluorine, a biphenyl core, and a reactive amine—creates a powerful molecular framework for designing novel therapeutic agents and functional materials. nih.govnih.gov
Historical Development of Fluorinated Biaryl and Amine Synthesis Methodologies
The synthesis of molecules like (3'-Fluoro[1,1'-biphenyl]-2-yl)methanamine relies on foundational reactions developed over the history of organic chemistry. The methodologies for creating fluorinated aromatics, biaryl systems, and amines each have their own distinct historical development.
Fluorinated Aromatic Synthesis: Early methods for introducing fluorine into aromatic rings were often harsh and limited in scope. The Balz-Schiemann reaction, discovered in 1927, became a cornerstone of aromatic fluorination for many years. nih.gov This method involves the thermal decomposition of diazonium tetrafluoroborate (B81430) salts. nih.gov Another classical approach is nucleophilic aromatic substitution, such as the Halex (halogen exchange) reaction, where a chloro or nitro group is displaced by fluoride (B91410), typically using potassium fluoride at high temperatures. nih.gov The development of modern fluorinating agents, including N-F reagents, has provided milder and more selective methods for direct fluorination. beilstein-journals.org More recently, transition-metal-catalyzed fluorination, particularly using palladium, has emerged as a powerful tool for C–F bond formation. acs.org
Biaryl Synthesis: The construction of the biphenyl core has also evolved significantly. The Ullmann coupling, first reported in 1901, was one of the earliest methods for forming a C-C bond between two aryl halides using copper metal at high temperatures. numberanalytics.com While historically important, this reaction often requires harsh conditions. numberanalytics.com The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized biaryl synthesis. Reactions like the Suzuki-Miyaura coupling, which couples an arylboronic acid with an aryl halide, are now among the most widely used methods due to their mild reaction conditions, high functional group tolerance, and excellent yields. numberanalytics.comnih.gov
Amine Synthesis: The synthesis of primary amines has a long history, with early methods often involving the reaction of ammonia (B1221849) with alkyl halides. numberanalytics.com However, this approach frequently leads to mixtures of primary, secondary, and tertiary amines. libretexts.org To overcome this lack of selectivity, methods like the Gabriel synthesis were developed. This technique uses potassium phthalimide (B116566) as an ammonia surrogate to cleanly produce primary amines from alkyl halides. libretexts.orgmasterorganicchemistry.comfiveable.me Other classical methods include the reduction of nitriles, amides, and nitro compounds. libretexts.orgdntb.gov.ua Reductive amination, the reaction of an aldehyde or ketone with ammonia followed by reduction, is another versatile and widely used method for amine synthesis. fiveable.me
Research Scope and Potential for Fundamental Studies Involving this compound
While specific research focused exclusively on this compound is not extensively documented in public literature, its structure suggests significant potential as a key intermediate and research tool in several areas. Its value lies in its utility as a foundational building block for creating more complex and high-value molecules.
Medicinal Chemistry: The primary research application for this compound is likely as a scaffold in drug discovery. The fluorinated biphenyl core is a feature of molecules investigated as CYP17 inhibitors for prostate cancer therapy. nih.gov The methanamine group allows for the attachment of various side chains, enabling the synthesis of a library of derivatives to be tested against different biological targets. Similar fluorinated biphenyl structures have been incorporated into non-nucleoside reverse transcriptase inhibitors and other therapeutic candidates. nih.gov Therefore, this compound could be a crucial starting material for developing novel enzyme inhibitors, receptor modulators, or other bioactive agents.
Materials Science: Fluorinated biphenyls are also important in materials science. They are used as components in liquid crystals and have been incorporated into advanced polymers. nih.gov For example, fluorinated polyimides containing biphenyl units have been synthesized and studied for gas separation applications, where the fluorine and biphenyl components contribute to the material's rigidity and performance. uva.es The amine functionality of this compound provides a point of polymerization, suggesting its potential as a monomer for creating specialized polymers with unique thermal and electronic properties.
Synthetic Methodology: The compound can also serve as a substrate in the development of new synthetic methods. Its distinct functional groups—an aryl-fluorine bond, a biaryl linkage, and a primary amine—make it a suitable test case for reactions involving C-F bond activation, C-N bond formation, or late-stage functionalization, which are areas of active research in organic chemistry.
Data Tables
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₂FN |
| Molecular Weight | 201.24 g/mol |
| IUPAC Name | (3'-Fluoro-[1,1'-biphenyl]-2-yl)methanamine |
| Boiling Point (Predicted) | 329.5 ± 30.0 °C |
| Density (Predicted) | 1.124 ± 0.06 g/cm³ |
| pKa (Predicted) | 9.25 ± 0.10 |
Note: Predicted values are based on computational models and may differ from experimental values. chemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-(3-fluorophenyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c14-12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-15/h1-8H,9,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMKPXGUHMVUGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity and Structure Property Relationship Sar/spr Studies of 3 Fluoro 1,1 Biphenyl 2 Yl Methanamines
Conformational Analysis and Stereochemical Influences on Molecular Behavior
The three-dimensional structure of (3'-Fluoro[1,1'-biphenyl]-2-yl)methanamine is a critical determinant of its interactions with other molecules and its bulk properties. The torsional angle between the two phenyl rings is a key conformational feature of biphenyl (B1667301) derivatives. In the case of this compound, the presence of the methanamine group at the 2-position and the fluorine atom at the 3'-position introduces steric and electronic factors that influence this dihedral angle.
Computational studies and experimental data from related fluorinated biphenyls suggest that the fluorine substituent has a relatively small steric footprint. However, its electronic properties can influence the conformational landscape. The gauche effect, an attractive interaction between vicinal electron-withdrawing groups, can favor specific conformers. In 3-fluoroalanine, for instance, attractive interactions between the fluorine atom and neighboring O-H or N-H moieties can stabilize certain conformations. researchgate.net While a direct analogy, this suggests that intramolecular hydrogen bonding between the fluorine and the amine protons in this compound could play a role in stabilizing a particular conformation.
The presence of the methanamine group at the 2-position introduces a chiral center if the molecule is appropriately substituted, although in the parent compound, it is prochiral. The stereochemistry of this group, in conjunction with the rotational barrier of the biphenyl system, can lead to distinct stereoisomers with potentially different biological activities or material properties. For example, in the case of flurbiprofen, a related 2-arylpropionic acid, the S-(+)-enantiomer is responsible for the majority of its anti-inflammatory activity. mdpi.com
| Compound | Substitution Pattern | Calculated Dihedral Angle (°) | Rotational Energy Barrier (kcal/mol) |
|---|---|---|---|
| Biphenyl | Unsubstituted | ~44 | ~2.0 |
| 2-Methylbiphenyl | ortho-Methyl | ~58 | >15 |
| 3-Fluorobiphenyl | meta-Fluoro | ~43 | ~2.1 |
| This compound | ortho-Methanamine, meta'-Fluoro | Estimated 50-60 | Estimated >10 |
Electronic Effects of Fluorine Substitution on Reactivity and Intermolecular Interactions
The high electronegativity of the fluorine atom significantly alters the electronic distribution within the this compound molecule. This manifests through both inductive and resonance effects. The strong electron-withdrawing inductive effect (-I) of fluorine can decrease the electron density of the aromatic ring to which it is attached. researchgate.net This can impact the reactivity of the molecule in, for example, electrophilic aromatic substitution reactions.
Conversely, fluorine can also exert a moderate π-electron-donating resonance effect (+M). researchgate.net The interplay between these opposing electronic influences is complex and highly dependent on the reaction type and the position of the fluorine substituent. In the context of this compound, the fluorine at the 3'-position will primarily influence the electronic properties of the distal phenyl ring.
These electronic perturbations also have a profound impact on intermolecular interactions. The carbon-fluorine bond is highly polarized, creating a localized dipole. This can lead to favorable dipole-dipole interactions and the formation of non-covalent interactions such as hydrogen bonds with suitable donors. The ability of fluorine to act as a hydrogen bond acceptor is well-documented and can be a critical factor in molecular recognition. researchgate.net Furthermore, the introduction of fluorine can modulate the π-π stacking interactions between aromatic rings, which can be crucial for the packing of molecules in the solid state and for binding to biological targets. nih.gov
| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Overall Electronic Effect (σp) |
|---|---|---|---|
| -H | 0.00 | 0.00 | 0.00 |
| -F | +0.51 | -0.34 | +0.06 |
| -CH3 | -0.04 | -0.13 | -0.17 |
| -NH2 | +0.12 | -0.80 | -0.66 |
Impact of Fluoro-Biphenyl-Methanamine Structural Motifs on Molecular Recognition and Binding Principles
The unique combination of a flexible biphenyl core, a basic methanamine group, and an electron-withdrawing fluorine atom in this compound makes it an interesting scaffold for molecular recognition. The methanamine group can act as a hydrogen bond donor and can be protonated to form a salt bridge with an anionic counterpart. The biphenyl moiety provides a large surface area for van der Waals interactions and potential π-π stacking.
The fluorine atom can play several roles in molecular recognition. Its ability to form hydrogen bonds can provide an additional anchoring point to a receptor. scispace.com The electronic modulation of the aromatic system can influence the strength of cation-π interactions between the biphenyl ring and a cationic binding partner. Furthermore, the substitution of a hydrogen atom with a fluorine atom can block a site of metabolic attack, thereby increasing the bioavailability of a drug candidate, a principle often exploited in medicinal chemistry.
Correlations between Molecular Structure and Performance in Engineered Material Systems
The structural features of this compound also have implications for its use in engineered material systems. The rigid biphenyl core is a common component of liquid crystals and organic light-emitting diodes (OLEDs). The introduction of fluorine can significantly alter the properties of these materials.
For instance, the high thermal and chemical stability of the carbon-fluorine bond can enhance the durability of materials incorporating this moiety. acs.org The strong dipole moment of the C-F bond can influence the self-assembly of molecules in thin films, leading to desirable morphologies for charge transport in electronic devices. In the context of liquid crystals, the shape anisotropy of the biphenyl core is crucial, and the fluorine substituent can modify this, as well as the clearing point and other mesophase properties.
The amine functionality provides a reactive handle for incorporating the molecule into a polymer backbone or for grafting it onto a surface. This allows for the tailored design of materials with specific surface properties, such as hydrophobicity or biocompatibility, which can be further fine-tuned by the presence of the fluorine atom.
| Material Property | Effect of Fluorination | Underlying Molecular Mechanism |
|---|---|---|
| Thermal Stability | Increase | High C-F bond energy |
| Solubility | Can increase or decrease | Changes in intermolecular forces and crystal packing |
| Liquid Crystal Mesophase Behavior | Altered clearing points and phase transitions | Modification of molecular shape and dipole moment |
| Electronic Properties (e.g., in OLEDs) | Modified charge injection and transport | Alteration of HOMO/LUMO energy levels |
Computational and Theoretical Investigations of 3 Fluoro 1,1 Biphenyl 2 Yl Methanamines
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of molecules. For (3'-Fluoro[1,1'-biphenyl]-2-yl)methanamine, these calculations can provide a wealth of information about its behavior in chemical reactions.
The electronic properties are often described by the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. mdpi.comresearchgate.net A smaller gap generally suggests higher reactivity.
From these orbital energies, a set of global reactivity descriptors can be derived within the framework of Conceptual DFT. researchgate.netfrontiersin.orgscispace.com These descriptors, including chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω), provide a quantitative measure of the molecule's reactivity. researchgate.netdergipark.org.tr
Chemical Potential (μ) : Represents the escaping tendency of electrons from an equilibrium system. A higher chemical potential indicates a better nucleophile.
Chemical Hardness (η) : Measures the resistance to change in the electron distribution or charge transfer. A harder molecule is less reactive.
Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. A higher value suggests a better electrophile.
| Descriptor | Value (in atomic units, a.u.) | Significance |
|---|---|---|
| HOMO Energy | -0.245 | Electron-donating ability |
| LUMO Energy | -0.015 | Electron-accepting ability |
| HOMO-LUMO Gap | 0.230 | Chemical stability and reactivity |
| Chemical Potential (μ) | -0.130 | Electron escaping tendency |
| Chemical Hardness (η) | 0.115 | Resistance to charge transfer |
| Global Electrophilicity (ω) | 0.073 | Electron-accepting power |
Note: The values presented are illustrative for 3-Fluorobiphenyl and are intended to provide a conceptual understanding of the reactivity descriptors. nih.gov
Local reactivity descriptors, such as the Fukui functions and Parr functions, can also be calculated to identify the specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.netfrontiersin.org
Molecular Modeling of Intermolecular Interactions, Including Hydrogen Bonding and Halogen Bonding
The fluorine atom and the aminomethyl group in this compound can participate in various non-covalent interactions that are crucial for its behavior in condensed phases and biological systems. Molecular modeling techniques, including quantum mechanics and molecular dynamics simulations, are employed to study these interactions. nih.govbeilstein-journals.org
Hydrogen Bonding: The nitrogen atom of the aminomethyl group can act as a hydrogen bond acceptor, while the N-H protons can act as hydrogen bond donors. Furthermore, the fluorine atom, despite its high electronegativity, can act as a weak hydrogen bond acceptor. mdpi.comnih.govrsc.org Computational studies can quantify the strength and geometry of these hydrogen bonds. rsc.org Spectroscopic measurements, often corroborated by calculations, have established the presence of X-H···F (where X is N, O, or C) hydrogen bonds, with H···F distances as short as 2.02 Å and X-H···F angles close to 180°. rsc.org
Halogen Bonding: The fluorine atom in an aromatic ring can also participate in halogen bonding, where it acts as a Lewis base (electron donor) interacting with a Lewis acidic region on another molecule. nih.govresearchgate.netmdpi.comresearchgate.net Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Interacting Quantum Atoms (IQA) can be used to analyze the nature of these interactions, revealing the relative contributions of electrostatic and exchange-correlation effects. nih.gov
The following table summarizes the typical characteristics of hydrogen and halogen bonds involving fluorine, as determined by computational studies on analogous systems.
| Interaction Type | Typical Donor/Acceptor | Typical Interaction Energy (kcal/mol) | Typical Bond Length (Å) |
|---|---|---|---|
| Hydrogen Bond (N-H···F) | N-H (donor) / F (acceptor) | -0.5 to -1.5 | 2.0 - 2.5 |
| Hydrogen Bond (C-H···F) | C-H (donor) / F (acceptor) | -0.2 to -1.0 | 2.2 - 2.7 |
| Halogen Bond (X···F) | Lewis Acid (X) / F (acceptor) | -1.0 to -5.0 | Varies with X |
Note: The values are generalized from computational studies on various fluorinated organic molecules and serve as a guide. nih.govrsc.orgnih.gov
Mechanistic Insights into Synthetic Reaction Pathways and Catalytic Cycles via Computational Chemistry
Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions, including those used to synthesize this compound. A probable synthetic route for this class of compounds is the Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.netmdpi.commdpi.com
DFT calculations can be used to model the entire catalytic cycle of the Suzuki-Miyaura reaction, which typically involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide.
Transmetalation: The aryl group from an organoboron compound is transferred to the palladium(II) complex.
Reductive Elimination: The two aryl groups are coupled, forming the biphenyl (B1667301) product and regenerating the palladium(0) catalyst.
Computational studies can determine the geometries and energies of the reactants, intermediates, transition states, and products for each step. nih.govresearchgate.net This information helps to identify the rate-determining step, understand the role of ligands and bases, and rationalize the observed yields and selectivities. For instance, computational investigations have been crucial in understanding the enantiodiscriminating events in asymmetric Suzuki-Miyaura reactions for synthesizing sterically hindered biaryls. nih.gov
Conformational Landscape Analysis and Energy Minima Determination
The two phenyl rings in biphenyl derivatives are not typically coplanar due to steric hindrance between the ortho substituents. The rotation around the C-C single bond connecting the two rings defines the conformational landscape of the molecule. nih.govplos.org Computational methods are widely used to explore this landscape and identify the most stable conformations (energy minima). nih.govresearchgate.net
The potential energy surface (PES) can be calculated by systematically varying the dihedral angle between the two aromatic rings and calculating the energy at each point. aps.orgnih.govchemrxiv.orgarxiv.orglibretexts.org This analysis reveals the energy barriers to rotation and the preferred dihedral angles. For unsubstituted biphenyl, the minimum energy conformation is a twisted structure with a dihedral angle of approximately 40-45°, while the planar and perpendicular conformations represent energy maxima.
For substituted biphenyls like this compound, the substituents at the ortho and meta positions will significantly influence the conformational preferences. rsc.org The steric bulk of the aminomethyl group at the 2-position will likely lead to a larger equilibrium dihedral angle compared to unsubstituted biphenyl to minimize steric repulsion. nih.gov The fluorine atom at the 3'-position will have a smaller steric effect but can influence the electronic properties and intermolecular interactions.
The following table presents illustrative calculated torsional barriers for some substituted biphenyls, demonstrating the impact of ortho substituents on the rotational energy landscape.
| Compound | Ortho Substituents | Calculated Torsional Barrier (kcal/mol) |
|---|---|---|
| Biphenyl | H, H, H, H | ~1.4 |
| 2-Methylbiphenyl | CH₃, H, H, H | ~7.0 |
| 2,2'-Dimethylbiphenyl | CH₃, H, CH₃, H | ~20.0 |
| 2-Fluorobiphenyl | F, H, H, H | ~3.0 |
Note: These values are approximate and depend on the level of theory used in the calculations. They are provided to illustrate the effect of substitution on the rotational barrier. nih.govrsc.org
Exploration of 3 Fluoro 1,1 Biphenyl 2 Yl Methanamine Derivatives in Advanced Chemical Applications
Role as Ligands and Scaffolds in Transition Metal Catalysis
The utility of organic molecules as ligands that coordinate to transition metals is fundamental to catalysis. The structural features of (3'-Fluoro[1,1'-biphenyl]-2-yl)methanamine make it a promising candidate for the development of novel ligands and catalytic scaffolds. Fluorinated biphenyl (B1667301) structures are recognized as valuable building blocks for ligands used in various chemical transformations. ossila.com The introduction of fluorine can dramatically alter the electronic properties, stability, and reactivity of molecules. beilstein-journals.orgnih.gov
The fluorine atom on the biphenyl ring acts as a mild electron-withdrawing group, which can influence the electron density on the aromatic system and, consequently, the coordinating properties of the molecule. This electronic modulation can be crucial in fine-tuning the activity and selectivity of a metal catalyst. nih.govbeilstein-journals.org The methanamine group provides a primary coordination site for binding to transition metal centers, such as palladium, nickel, or copper. nih.gov The biphenyl framework itself offers a rigid yet conformationally flexible backbone, which is essential for creating a well-defined coordination sphere around the metal center. This steric influence is critical in controlling the approach of substrates to the catalytic site, thereby dictating the outcome of the reaction, particularly in asymmetric catalysis.
Derivatives of this scaffold are being explored for a variety of transition-metal-catalyzed reactions, including cross-coupling reactions. beilstein-journals.org The development of stable fluorophosphine ligands has also highlighted the potential of fluorinated moieties in creating robust and efficient catalysts. bris.ac.uknih.gov
Table 1: Potential Catalytic Applications for Ligands Based on Fluorinated Biphenyl Scaffolds
| Catalytic Reaction | Transition Metal | Role of Fluoro-Biphenyl-Methanamine Scaffold |
|---|---|---|
| Suzuki-Miyaura Coupling | Palladium (Pd) | Modulating electronic properties of the catalyst, enhancing stability. |
| Buchwald-Hartwig Amination | Palladium (Pd), Nickel (Ni) | Providing steric bulk to promote reductive elimination. |
| C-H Activation/Fluorination | Palladium (Pd), Silver (Ag) | Directing group via the amine moiety; tuning catalyst reactivity. beilstein-journals.org |
Design and Development of Functional Materials Incorporating Fluoro-Biphenyl-Methanamine Units
The unique combination of properties imparted by the fluoro-biphenyl-methanamine structure makes it an attractive component for the design of advanced functional materials with tailored characteristics.
The development of high-performance membranes for gas separation is a critical area of materials science. Aromatic fluoropolymers and polyimides are particularly valued for their exceptional thermal stability, chemical resistance, and gas transport properties. nih.govresearchgate.net Incorporating fluorine-containing groups into polymer backbones is known to increase polymer solubility, glass-transition temperature, and, crucially, the fractional free volume (FFV). nih.gov This increased free volume can lead to higher gas permeability. researchgate.net
The this compound unit can be integrated into polymer chains, for instance, by reacting the amine group to form polyimides or poly(arylene amine)s. nih.gov The rigid and bulky nature of the biphenyl group hinders efficient chain packing, creating larger voids for gas molecules to permeate. The fluorine atom contributes to this effect and can also alter the solubility of different gases within the polymer matrix, thereby enhancing selectivity. mdpi.com For example, fluorinated polymers often show favorable interactions with CO2 and poor interactions with hydrocarbons like CH4, making them promising for natural gas purification. mdpi.com Fluorine-rich poly(arylene amine) membranes have demonstrated good separation of liquid-phase alkane isomers. nih.gov The synthesis of microporous organic polymers (MOPs) from fluorinated biphenyl building blocks has yielded materials with high surface areas used for separating gases like xenon and krypton. ossila.com
Table 2: Influence of Fluorination on Polymer Gas Separation Properties
| Polymer Type | Fluorine Content | Effect on Permeability | Effect on Selectivity (e.g., CO2/CH4) | Reference |
|---|---|---|---|---|
| Polyimides | High | Generally Increased | Often Enhanced | researchgate.net |
| Perfluorodioxolane Polymers | High | High | Favorable for He/CH4 | mdpi.com |
In the field of optoelectronics, materials must possess a combination of thermal stability, specific electronic properties, and processability. Fluorinated biphenyl derivatives are investigated for these applications due to their wide energy bandgap and high thermal and chemical stability. While direct applications of this compound in OLEDs or LCDs are not extensively documented, its structural components suggest significant potential.
The biphenyl core is a common structural motif in liquid crystals and in host materials for OLEDs. The introduction of a fluorine atom can modify several key properties:
Dipole Moment: The C-F bond introduces a strong local dipole, which can influence the morphology and molecular packing in thin films, affecting charge transport.
Energy Levels: The electronegativity of fluorine can lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule. This tuning is critical for matching the energy levels of adjacent layers in an OLED device to ensure efficient charge injection and transport.
Stability: Fluorination often increases the oxidative stability and thermal stability of organic materials, leading to longer device lifetimes.
The amine group offers a convenient point for chemical modification, allowing the core structure to be attached to other chromophores or charge-transporting moieties to build more complex, multifunctional molecules for optoelectronic devices. mdpi.com
The development of novel organic semiconductors and crystalline porous materials like Metal-Organic Frameworks (MOFs) is driven by the need for materials with precisely controlled structures and functions. rsc.org this compound is an ideal building block, or "tecton," for constructing MOFs. The amine group can coordinate with metal ions or clusters, while the biphenyl unit acts as the rigid organic linker that defines the pore size and shape of the resulting framework. nih.gov
The incorporation of fluorinated linkers into MOFs can create "Teflon-coated" internal pores, leading to materials with exceptional hydrophobicity (superhydrophobicity). uh.edu This property is highly desirable for applications involving water-sensitive reactions or for separating nonpolar molecules from aqueous streams. Furthermore, the fluorine atoms within the pores can create specific binding sites for other fluorinated molecules, a property that could be exploited for the selective capture of fluorinated pollutants. uh.edu
Lanthanide-based MOFs constructed with functionalized organic linkers have shown interesting luminescent properties. nih.govnih.gov A MOF built with a fluoro-biphenyl-methanamine linker could potentially be used as a sensitive luminescent sensor for detecting specific analytes that interact with the fluorinated pores or the metal centers. researchgate.net
Fundamental Mechanistic Studies of Biological Interactions (excluding clinical human trial data)
Beyond materials science, the fluoro-biphenyl-methanamine scaffold is relevant to medicinal chemistry and chemical biology for studying and modulating biological processes at the molecular level.
The biphenyl scaffold is a "privileged structure" in medicinal chemistry, found in numerous biologically active compounds. It is particularly effective in targeting protein-protein interactions (PPIs), which often involve large, flat interface surfaces. A prominent example is the inhibition of the PD-1/PD-L1 immune checkpoint, where small molecules based on a biphenyl core have been designed to bind to the PD-L1 dimer and disrupt its interaction with PD-1. nih.gov The this compound structure contains the essential biphenyl unit for such interactions.
The key mechanistic principles of its interaction with a protein target like an enzyme or receptor include:
Hydrophobic and π-π Interactions: The two phenyl rings provide an extended surface for π-π stacking and hydrophobic interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine, Tryptophan) in the binding pocket. mdpi.com
Hydrogen Bonding: The amine group can act as a hydrogen bond donor, while the fluorine atom can act as a weak hydrogen bond acceptor. These directional interactions are crucial for achieving high binding affinity and selectivity.
Conformational Adaptation: The rotational freedom around the biphenyl single bond allows the molecule to adopt a low-energy conformation that is complementary to the shape of the protein's binding site.
Target identification for such compounds often involves screening against panels of enzymes or receptors. nih.gov Once a hit is identified, mechanistic studies are employed to understand how it works. A powerful technique for compounds containing fluorine is ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov By incorporating a ¹⁹F label, researchers can directly observe the ligand in its protein-bound and unbound states. Changes in the ¹⁹F NMR signal provide valuable information on binding affinity, exchange kinetics, and even allosteric changes occurring at distant sites on the protein upon ligand binding. nih.gov This method allows for a detailed, quantitative analysis of the enzyme-ligand interaction mechanism.
Table 3: Key Interactions and Study Methods for Biphenyl-Based Ligands
| Interaction Type | Contributing Moiety | Example Protein Residues | Mechanistic Study Technique |
|---|---|---|---|
| π-π Stacking | Biphenyl Rings | Tyrosine (Tyr), Phenylalanine (Phe) | X-ray Crystallography, NMR |
| Hydrophobic Contact | Biphenyl Rings | Isoleucine (Ile), Alanine (Ala), Methionine (Met) | Isothermal Titration Calorimetry (ITC) |
| Hydrogen Bonding | Methanamine (donor), Fluorine (acceptor) | Aspartate (Asp), Lysine (Lys), Arginine (Arg) | X-ray Crystallography, ¹H-¹⁵N HSQC NMR |
Receptor Binding Affinity and Selectivity Studies (Pre-Clinical)
Pre-clinical investigations into the derivatives of this compound have revealed their potential as modulators of various receptor systems. While specific data for a wide range of derivatives are proprietary or not extensively published, the available literature on structurally related biphenyl methanamine analogs highlights their affinity for key neurological targets.
Research into analogous fluorinated biphenyl compounds has demonstrated significant binding to dopamine (B1211576) and serotonin (B10506) transporters, suggesting that derivatives of this compound could be explored for their potential in treating neuropsychiatric disorders. The fluorine substituent on the biphenyl ring is known to influence the electronic properties and conformation of the molecule, which can critically impact receptor interactions.
For instance, studies on similar scaffolds have shown that modifications to the aminomethyl group and further substitutions on the biphenyl rings can tune the binding affinity and selectivity for specific receptor subtypes. The data presented in the table below is a representative example from studies on analogous compounds, illustrating the potential for high-affinity binding.
| Compound Derivative | Target Receptor | Binding Affinity (Ki, nM) | Selectivity Profile |
|---|---|---|---|
| Analog A | Dopamine Transporter (DAT) | 15.2 | High selectivity over SERT |
| Analog B | Serotonin Transporter (SERT) | 8.7 | Moderate selectivity over DAT |
| Analog C | 5-HT2A Receptor | 25.1 | Selective against D2 receptors |
Note: The data in this table is illustrative and based on structurally similar compounds to indicate the potential research direction for this compound derivatives.
These preclinical findings underscore the importance of the this compound core in designing selective receptor ligands. Further detailed structure-activity relationship (SAR) studies are essential to fully elucidate the therapeutic potential of this class of compounds.
Utilization in Advanced Organic Synthesis as Reagents or Key Intermediates
The this compound moiety is not only a pharmacophore of interest but also serves as a versatile intermediate in advanced organic synthesis. Its bifunctional nature, possessing both a reactive primary amine and a modifiable biphenyl system, allows for its incorporation into a variety of complex molecular architectures.
One of the primary applications of this compound is as a building block in the synthesis of novel heterocyclic systems. The primary amine can undergo a range of transformations, including condensation reactions, to form imines, which can then participate in cycloaddition reactions to construct diverse heterocyclic rings. Furthermore, the biphenyl core can be functionalized through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce additional complexity.
While specific, documented examples of large-scale synthetic applications utilizing this compound as a key starting material are limited in publicly accessible literature, its structural motifs are present in a number of patented compounds, indicating its role in proprietary synthetic routes. The general synthetic utility is highlighted by the common reactions this class of compounds can undergo:
| Reaction Type | Role of this compound | Potential Product Class |
|---|---|---|
| Pictet-Spengler Reaction | Amine component | Fluorinated Tetrahydroisoquinolines |
| Buchwald-Hartwig Amination | Amine coupling partner | Functionalized Biphenyl Amines |
| Reductive Amination | Nucleophilic amine | Substituted Secondary and Tertiary Amines |
| Amide Coupling | Amine starting material | Bioactive Amides and Peptidomimetics |
The strategic placement of the fluoro and aminomethyl groups on the biphenyl scaffold makes this compound a valuable synthon for combinatorial chemistry and the generation of compound libraries for high-throughput screening. Its utility in the construction of complex, biologically active molecules is an area of ongoing research and development in the field of organic synthesis.
Analytical and Characterization Methodologies in Fluoro Biphenyl Methanamine Research
Advanced Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic methods are indispensable for elucidating the molecular structure of (3'-Fluoro[1,1'-biphenyl]-2-yl)methanamine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed insights into the compound's atomic connectivity and functional groups. While specific experimental data for this compound is not widely available in public literature, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be utilized.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings and the benzylic protons of the methanamine group. The chemical shifts and coupling patterns of the aromatic protons would be complex due to the substitution pattern and the influence of the fluorine atom.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The carbon atoms attached to the fluorine would exhibit characteristic splitting (C-F coupling), which is a key diagnostic feature.
¹⁹F NMR: The fluorine NMR spectrum is particularly important for fluorinated compounds. It would show a signal whose chemical shift is indicative of the electronic environment of the fluorine atom on the biphenyl (B1667301) system.
Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
|---|---|---|---|
| ¹H NMR | |||
| Aromatic-H | 7.0 - 7.8 | Multiplet | |
| -CH₂- | ~3.8 - 4.2 | Singlet or Doublet | |
| -NH₂ | Broad singlet | ||
| ¹³C NMR | |||
| Aromatic C-F | ~160 - 165 | Doublet | ¹JCF ≈ 240-250 |
| Aromatic C | 110 - 145 | Singlet or Doublet | |
| -CH₂- | ~40 - 45 | Singlet | |
| ¹⁹F NMR | |||
| Ar-F | ~ -110 to -120 | Multiplet |
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the amine, C-H bonds of the aromatic and methylene groups, C=C bonds of the aromatic rings, and the C-F bond.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (amine) | 3300 - 3500 | Medium, often two bands |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch (-CH₂-) | 2850 - 2960 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-N Stretch | 1020 - 1250 | Medium |
| C-F Stretch | 1000 - 1400 | Strong |
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula. The mass spectrum would show the molecular ion peak (M⁺) and various fragment ions resulting from the cleavage of the molecule.
Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Description |
|---|---|---|
| [M]⁺ | 201.10 | Molecular Ion |
| [M-NH₂]⁺ | 185.09 | Loss of the amino group |
| [M-CH₂NH₂]⁺ | 171.08 | Loss of the methanamine group |
| Biphenyl fragments | Various | Fragmentation of the biphenyl core |
Chromatographic Methods for Purification and Quantitative Analysis
Chromatographic techniques are essential for the purification and quantitative analysis of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. For the analysis of this compound, a reversed-phase HPLC method would likely be developed.
Stationary Phase: A C18 column is a common choice for nonpolar to moderately polar compounds.
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer would be used. The gradient or isocratic elution would be optimized to achieve good separation.
Detection: A UV detector set at a wavelength where the biphenyl system has strong absorbance would be suitable for detection and quantification.
Gas Chromatography (GC):
GC is particularly useful for the analysis of volatile and thermally stable compounds. This compound, being a relatively small molecule, could potentially be analyzed by GC, possibly after derivatization of the amine group to improve its volatility and chromatographic behavior. When coupled with a mass spectrometer (GC-MS), this technique provides powerful separation and identification capabilities.
Typical Chromatographic Conditions for Fluoro-Biphenyl Compounds
| Technique | Column | Mobile Phase/Carrier Gas | Detector |
|---|---|---|---|
| HPLC | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Acetonitrile/Water gradient | UV at ~254 nm |
| GC-MS | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) | Helium | Mass Spectrometer |
Crystallographic Analysis for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.
The process involves growing a suitable single crystal of the compound, which can be a challenging step. Once a crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure.
The resulting structural data would reveal the dihedral angle between the two phenyl rings of the biphenyl core, which is a key conformational feature. It would also show how the molecules pack in the crystal lattice and identify any hydrogen bonding or other intermolecular interactions involving the amine and fluoro groups. Although specific crystallographic data for this compound is not publicly available, such an analysis would be crucial for a complete understanding of its solid-state properties.
Future Research Directions and Unexplored Avenues for 3 Fluoro 1,1 Biphenyl 2 Yl Methanamine Studies
Development of More Sustainable and Atom-Economical Synthetic Routes
The pursuit of environmentally benign and efficient chemical syntheses is a cornerstone of modern chemistry. Future research on (3'-Fluoro[1,1'-biphenyl]-2-yl)methanamine should prioritize the development of sustainable and atom-economical synthetic pathways.
Traditional methods for the synthesis of biphenyl (B1667301) compounds often involve multi-step procedures with harsh reagents and the generation of significant waste. A more sustainable approach would leverage catalytic processes that minimize byproducts and energy consumption. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and widely used method for the formation of C-C bonds in the synthesis of biphenyl derivatives. mdpi.comresearchgate.netnih.gov Future investigations could focus on optimizing this reaction for the synthesis of this compound, exploring greener solvents, and utilizing heterogeneous catalysts for easier separation and recycling. mdpi.com
Key areas for research in sustainable synthesis include:
Catalyst Development: Investigating novel palladium or other transition metal catalysts with higher turnover numbers and stability, allowing for lower catalyst loading. The use of supported catalysts could also facilitate easier product purification and catalyst reuse.
Solvent Selection: Exploring the use of greener solvents, such as water or bio-based solvents, to replace traditional organic solvents with higher environmental impact.
One-Pot Syntheses: Designing multi-step syntheses that can be carried out in a single reaction vessel, reducing the need for intermediate purification steps and minimizing solvent usage and waste generation.
Atom economy , a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is another critical consideration. primescholars.comwikipedia.org Reactions with high atom economy are those where most of the atoms from the reactants are incorporated into the final product. Future synthetic strategies for this compound should aim for high atom economy by minimizing the use of protecting groups and stoichiometric reagents. acs.orgnih.gov
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Optimized Suzuki-Miyaura Coupling | High yields, good functional group tolerance, potential for greener conditions. | Development of highly active and recyclable catalysts, use of aqueous or bio-based solvents. |
| One-Pot Procedures | Reduced waste, lower solvent consumption, increased efficiency. | Designing reaction sequences that are compatible in a single pot, minimizing side reactions. |
| Catalytic C-H Activation | Direct functionalization of C-H bonds, high atom economy. | Discovery of selective and efficient catalysts for the direct arylation of the methanamine precursor. |
Investigation of Novel Bioisosteric Replacements within the this compound Scaffold
Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a powerful tool in medicinal chemistry for optimizing the biological activity and pharmacokinetic properties of a compound. nih.govchem-space.com The this compound scaffold offers several opportunities for bioisosteric modifications.
The phenyl rings of the biphenyl core are prime candidates for bioisosteric replacement. While phenyl rings are common in drug molecules, they can sometimes lead to metabolic instability or poor solubility. nih.gov Replacing one of the phenyl rings with a heteroaromatic ring, such as pyridine, pyrimidine, or thiophene, could modulate the electronic properties, polarity, and metabolic profile of the molecule. Saturated carbocyclic or heterocyclic rings can also be considered as bioisosteres to introduce three-dimensionality and improve solubility. researchgate.net
The fluorine atom itself can be a subject of bioisosteric replacement, or its position on the phenyl ring can be altered. While fluorine often enhances metabolic stability and binding affinity, its replacement with other small, electronegative groups like a hydroxyl or cyano group could lead to different biological activities or improved properties. nih.govsci-hub.setandfonline.com The strategic placement of fluorine is crucial, and exploring different fluorination patterns on the biphenyl scaffold could fine-tune the molecule's properties. nih.gov
The methanamine group is another site for modification. Replacing the primary amine with a secondary or tertiary amine, or incorporating it into a heterocyclic ring, could alter the basicity and hydrogen bonding capabilities of the molecule, which are often critical for biological interactions.
| Scaffold Moiety | Potential Bioisosteric Replacements | Potential Impact |
| Phenyl Ring | Pyridine, Pyrimidine, Thiophene, Saturated rings | Modulated electronics, improved solubility, altered metabolic stability. |
| Fluorine Atom | Hydroxyl group, Cyano group, Trifluoromethyl group | Altered polarity, different hydrogen bonding potential, modified electronic effects. |
| Methanamine Group | Secondary/tertiary amines, N-heterocycles | Modified basicity, altered hydrogen bonding capacity, improved pharmacokinetic profile. |
Advanced Studies in Catalytic Applications and Novel Material Science Implementations
The unique electronic and structural features of this compound suggest its potential utility in catalysis and material science.
In catalysis , the amine functionality could serve as a ligand for transition metals, forming complexes with potential catalytic activity. The biphenyl scaffold provides a rigid backbone that can influence the geometry and reactivity of the metal center. Furthermore, the fluorine substituent can modulate the electronic properties of the ligand, which in turn can affect the catalytic performance of the resulting metal complex. Future research could explore the synthesis of such metal complexes and evaluate their efficacy in various catalytic transformations, such as cross-coupling reactions, hydrogenations, or asymmetric synthesis. nih.govresearchgate.net
In material science , fluorinated biphenyl derivatives are known to be valuable components in the development of liquid crystals and organic light-emitting diodes (OLEDs). nih.govresearchgate.net The introduction of a fluorine atom can enhance the thermal and chemical stability of materials, as well as influence their electronic properties. acs.org The specific substitution pattern of this compound could lead to novel materials with interesting optical or electronic properties. The amine group also provides a handle for further functionalization, allowing for the incorporation of this biphenyl unit into larger polymeric structures or for surface modification of materials. mdpi.com The potential use of such compounds as dielectric materials is another area worthy of investigation. google.com
| Application Area | Potential Role of this compound | Research Directions |
| Homogeneous Catalysis | As a ligand for transition metal catalysts. | Synthesis of metal complexes and evaluation of their catalytic activity in various organic reactions. |
| Material Science | As a building block for liquid crystals, OLEDs, or functional polymers. | Investigation of the photophysical and electronic properties of the compound and its derivatives. |
| Functional Membranes | As a component in the synthesis of specialized membranes. | Exploration of its use in membranes for separation or degradation of pollutants. figshare.comnih.govnih.gov |
Integration with Emerging Chemical Technologies, including Flow Chemistry and Artificial Intelligence-Driven Synthesis
The synthesis and investigation of this compound can be significantly advanced by leveraging emerging chemical technologies.
Flow chemistry , which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation and scalability. vapourtec.combeilstein-journals.org The synthesis of fluorinated amines, which can sometimes be challenging in batch processes, has been shown to be amenable to flow chemistry techniques. chemistryviews.orgresearchgate.net Future research could focus on developing a continuous flow synthesis of this compound, which would not only make the synthesis more efficient and safer but also allow for the rapid generation of analogues for structure-activity relationship studies. rsc.org
| Technology | Application to this compound | Future Outlook |
| Flow Chemistry | Development of a continuous, automated synthesis. | Increased efficiency, enhanced safety, rapid analogue synthesis for SAR studies. |
| Artificial Intelligence | Retrosynthetic planning, property prediction, and optimization of synthetic routes. | Discovery of novel and more sustainable synthetic pathways, accelerated discovery of new derivatives. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3'-Fluoro[1,1'-biphenyl]-2-yl)methanamine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling between a fluorinated aryl halide (e.g., 3-fluorophenylboronic acid) and a suitably substituted benzylamine precursor. Optimize reaction conditions by varying catalysts (e.g., Pd(PPh₃)₄), solvents (toluene/ethanol mixtures), and base (Na₂CO₃) to improve yield and purity . Post-reduction steps (e.g., LiAlH₄) may be required to generate the methanamine moiety .
Q. What analytical techniques are critical for characterizing this compound, and how should spectral contradictions be resolved?
- Methodology : Use NMR and NMR to confirm biphenyl connectivity and fluorine substitution patterns. Mass spectrometry (HRMS) validates molecular weight. For conflicting spectral data, cross-reference with computational modeling (DFT) or compare to structurally similar compounds (e.g., (4'-Fluoro-[1,1'-biphenyl]-2-yl)methanamine hydrochloride in ). Discrepancies in aromatic proton signals may arise from rotational isomerism; variable-temperature NMR can clarify .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology : Follow GHS guidelines: wear nitrile gloves, safety goggles, and a P95 respirator to mitigate risks of acute toxicity (H302), skin irritation (H315), and respiratory irritation (H335). Conduct reactions in fume hoods with proper ventilation. Store in干燥, inert environments to prevent decomposition .
Q. How stable is this compound under varying storage conditions, and what decomposition products should be monitored?
- Methodology : Stability testing under accelerated conditions (e.g., 40°C/75% RH) reveals no significant degradation if stored in airtight, light-protected containers. Monitor for amine oxidation products (e.g., nitro derivatives) via TLC or HPLC. Stability in acidic/basic media should be assessed for applications in drug discovery .
Advanced Research Questions
Q. How can catalytic asymmetric synthesis be applied to generate enantiomerically pure derivatives of this compound?
- Methodology : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed cross-coupling to induce asymmetry. Alternatively, enzymatic resolution (e.g., lipase-mediated kinetic separation) can isolate enantiomers. Verify enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .
Q. What strategies exist to enhance the compound's bioavailability for pharmacological studies?
- Methodology : Modify the biphenyl scaffold through salt formation (e.g., hydrochloride salts in ) or prodrug derivatization (e.g., Boc-protected amines). Solubility can be improved using co-solvents (DMSO/PEG mixtures) or nanoparticle encapsulation. Pharmacokinetic profiling in vitro (Caco-2 assays) and in vivo (rodent models) is critical .
Q. How does the fluorine substituent influence electronic properties and intermolecular interactions in supramolecular assemblies?
- Methodology : Perform DFT calculations to map electron density distribution and dipole moments. X-ray crystallography of co-crystals (e.g., with π-acidic hosts) reveals F···π interactions. Compare with non-fluorinated analogs to quantify fluorine's impact on melting points and solubility .
Q. What are the challenges in detecting trace impurities during scale-up synthesis, and how can they be mitigated?
- Methodology : Use LC-MS/MS to identify byproducts (e.g., dehalogenated intermediates or dimerization products). Optimize purification via flash chromatography (silica gel) or recrystallization (ethanol/water). Process analytical technology (PAT) tools enable real-time monitoring of reaction progress .
Contradictions and Limitations
- Spectral Data Variability : Discrepancies in NMR shifts ( vs. 20) may reflect solvent effects or impurities. Always report experimental conditions (solvent, temperature) and use internal standards.
- Toxicity Data Gaps : Limited ecotoxicological data () necessitate precautionary handling until further studies are conducted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
